molecular formula C14H11ClN2S2 B2545625 N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-97-8

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2545625
CAS RN: 890957-97-8
M. Wt: 306.83
InChI Key: OPALGXPVONARIG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-amine, which is a class of compounds known for their anticancer activity . They have been synthesized and evaluated for anticancer activity against various cancer cell lines .


Synthesis Analysis

While specific synthesis information for “N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is not available, similar compounds such as triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been synthesized . The synthesis process typically involves the reaction of appropriate precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles .

Mechanism of Action

While the exact mechanism of action for “N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is not known, similar compounds have shown to inhibit key proteins such as NF-kB, Survivin, CYP1A1, and ERK1/2 which help in cancer cell survival and proliferation .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, the most active benzo[d]imidazo[2,1-b]thiazole derivative displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Future Directions

Further studies are needed to fully understand the potential of “N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” and similar compounds. This includes more comprehensive biological studies, optimization of synthesis methods, and detailed safety evaluations .

properties

IUPAC Name

N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPALGXPVONARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

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